molecular formula C17H20N2O2 B13378597 2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol

2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol

Cat. No.: B13378597
M. Wt: 284.35 g/mol
InChI Key: RRJIYLPMVLTWJJ-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol typically involves the diazotization of 4-ethoxyaniline followed by a coupling reaction with 4-isopropylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenolic and ethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products typically include the corresponding amines.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its vivid color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can interact with cellular components. The phenolic group may also contribute to its biological activity by interacting with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)diazenyl]-4-isopropylphenol
  • 2-[(4-Chlorophenyl)diazenyl]-4-isopropylphenol
  • 2-[(4-Nitrophenyl)diazenyl]-4-isopropylphenol

Uniqueness

2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)diazenyl]-4-propan-2-ylphenol

InChI

InChI=1S/C17H20N2O2/c1-4-21-15-8-6-14(7-9-15)18-19-16-11-13(12(2)3)5-10-17(16)20/h5-12,20H,4H2,1-3H3

InChI Key

RRJIYLPMVLTWJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(C)C)O

Origin of Product

United States

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